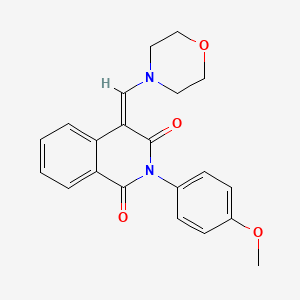![molecular formula C14H13N3O6S B5019931 N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5019931.png)
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide, also known as GW806742X, is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in various research applications due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and ultimately, cell death. This mechanism has been shown to be effective in various cancer models, where cancer cells are more sensitive to DNA damage than normal cells.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to induce cell death in various cancer cell lines, including breast, ovarian, and prostate cancer. In neurodegenerative diseases, this compound has been shown to protect against neuronal cell death and improve cognitive function. In inflammation, this compound has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide in lab experiments include its specificity for PARP inhibition, its ability to induce cell death in cancer cells, and its potential therapeutic use in various diseases. However, there are also some limitations to using this compound in lab experiments, including its cytotoxicity to normal cells and its potential for off-target effects.
Future Directions
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide. One potential direction is to further investigate its therapeutic potential in various diseases, including cancer, neurodegenerative diseases, and inflammation. Another potential direction is to develop more specific PARP inhibitors that have fewer off-target effects and are less cytotoxic to normal cells. Additionally, the use of N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzenesulfonamide to form the desired product, N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide. The purity of the final product is confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide has been extensively studied in the field of scientific research due to its unique properties and mechanism of action. This compound has shown promising results in various research applications, including cancer research, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
4-methoxy-3-nitro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6S/c1-23-13-7-2-9(8-12(13)17(19)20)14(18)16-10-3-5-11(6-4-10)24(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQQIUXVLCCIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5019849.png)

![N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5019863.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5019865.png)
![N-(2-chlorophenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide](/img/structure/B5019871.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5019878.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5019880.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5019881.png)
![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5019886.png)
![methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B5019890.png)
![3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5019903.png)

![6-allyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5019935.png)
